1-Methoxycycloheptane-1-carbaldehyde
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Overview
Description
1-Methoxycycloheptane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol . It is a liquid at room temperature and is primarily used in research and industrial applications. The compound is characterized by a cycloheptane ring substituted with a methoxy group and an aldehyde group at the same carbon atom.
Preparation Methods
The synthesis of 1-Methoxycycloheptane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of cycloheptanone with methanol in the presence of an acid catalyst to form the methoxy derivative, followed by oxidation to introduce the aldehyde group . Industrial production methods may involve more efficient catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Methoxycycloheptane-1-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives.
Scientific Research Applications
1-Methoxycycloheptane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and methoxy groups.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Methoxycycloheptane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen atoms. In reduction reactions, the aldehyde group is converted to a primary alcohol through the gain of electrons and the addition of hydrogen atoms. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Methoxycycloheptane-1-carbaldehyde can be compared with other similar compounds, such as:
Cycloheptanone: Lacks the methoxy and aldehyde groups, making it less reactive in certain types of chemical reactions.
1-Methoxycyclohexane-1-carbaldehyde: Similar structure but with a six-membered ring, which can affect its reactivity and physical properties.
1-Methoxycyclooctane-1-carbaldehyde: Similar structure but with an eight-membered ring, which can also influence its chemical behavior.
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
1-methoxycycloheptane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-9(8-10)6-4-2-3-5-7-9/h8H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAOILDQGFCPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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